molecular formula C19H8ClF5N2O B3037453 6-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 478043-49-1

6-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B3037453
CAS No.: 478043-49-1
M. Wt: 410.7 g/mol
InChI Key: UMXYKVWUTJCNJF-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound characterized by its multiple functional groups, including a chlorophenyl group, difluorophenoxy group, trifluoromethyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine core

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production, focusing on cost-effective reagents, efficient reaction conditions, and minimizing by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridine nitrogen can be oxidized to form pyridine N-oxide.

  • Reduction: The nitrile group can be reduced to an amine.

  • Substitution: The chlorophenyl and difluorophenoxy groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

  • Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids.

Major Products Formed:

  • Pyridine N-oxide from oxidation.

  • Primary amine from reduction of the nitrile group.

  • Various substituted pyridines from electrophilic substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Medicine: Potential applications in medicine include the development of new drugs targeting specific diseases. Its unique structure may allow it to interact with various biological pathways.

Industry: In the industry, this compound can be used as an intermediate in the synthesis of other valuable chemicals, contributing to the production of materials with diverse applications.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical reactions. The molecular pathways involved can be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

  • 2-(2,4-Difluorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile

Uniqueness: The uniqueness of 6-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Further research and development may uncover additional uses and benefits of this intriguing compound.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-(2,4-difluorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H8ClF5N2O/c20-11-3-1-10(2-4-11)16-8-14(19(23,24)25)13(9-26)18(27-16)28-17-6-5-12(21)7-15(17)22/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXYKVWUTJCNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)OC3=C(C=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H8ClF5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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